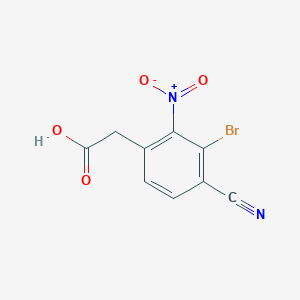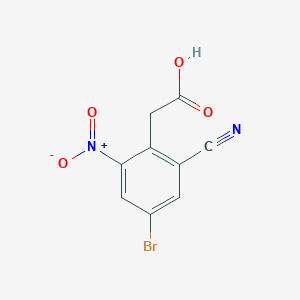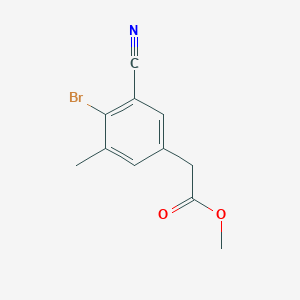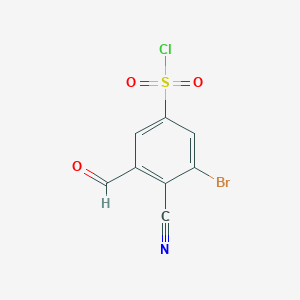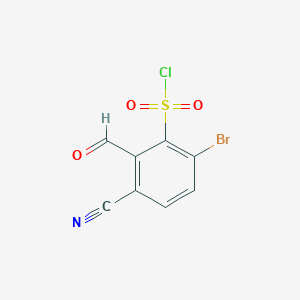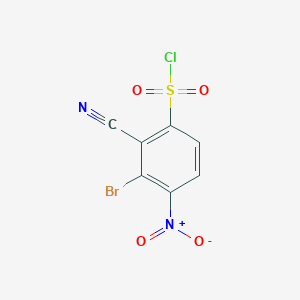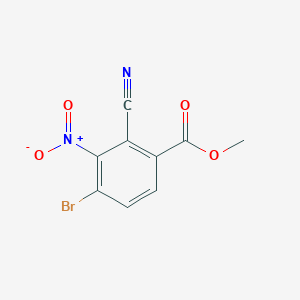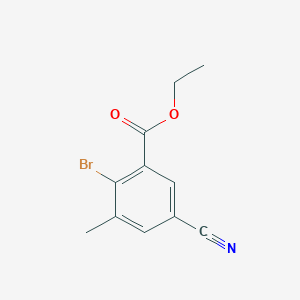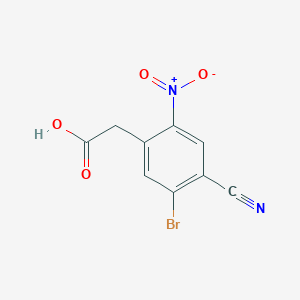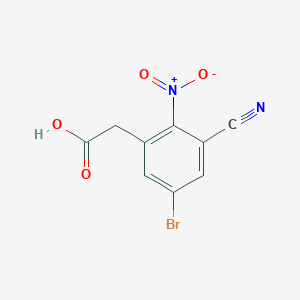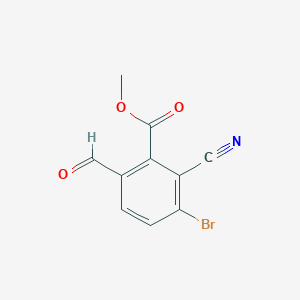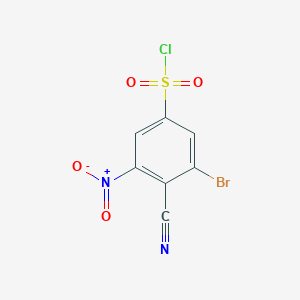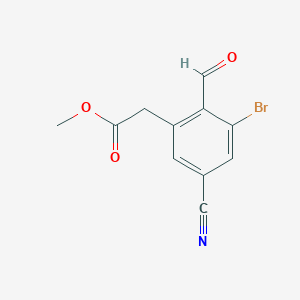
Methyl 3-bromo-5-cyano-2-formylphenylacetate
Vue d'ensemble
Description
Methyl 3-bromo-5-cyano-2-formylphenylacetate, hereafter referred to as MBCFPA, is a synthetic compound that has been used in a variety of scientific applications. It is a colorless, crystalline solid that is soluble in water and has a molecular weight of 228.17 g/mol. MBCFPA is a versatile compound that can be used in a variety of laboratory experiments, and has been studied for its potential applications in biochemistry and physiology.
Mécanisme D'action
The mechanism of action of MBCFPA is not fully understood, but it is believed to act as an inhibitor of certain enzymes. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
Effets Biochimiques Et Physiologiques
MBCFPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the breakdown of acetylcholine, which can lead to increased levels of the neurotransmitter in the body. In addition, MBCFPA has been shown to stimulate the release of dopamine, which can lead to increased alertness and improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
MBCFPA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is also relatively stable, which allows it to be stored for long periods of time. In addition, it is relatively non-toxic, which makes it safe for use in laboratory experiments. However, MBCFPA also has some limitations. It has a relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, it is not very soluble in organic solvents, which can limit its use in certain types of experiments.
Orientations Futures
MBCFPA has potential applications in a variety of areas, including drug discovery and development, drug metabolism, and pharmacology. In addition, it could be used to study the effects of various compounds on the body and to develop new drugs. It could also be used to study the mechanism of action of various compounds and to determine their pharmacological effects. Finally, it could be used to study the structure and function of enzymes and to develop new drugs that target specific enzymes.
Applications De Recherche Scientifique
MBCFPA has been used in a variety of scientific research applications, including enzymology, biochemistry, and physiology. It has been used to study the structure and function of enzymes, as well as the biochemical and physiological effects of various drugs. It has also been used to study the mechanism of action of various compounds and to determine their pharmacological effects.
Propriétés
IUPAC Name |
methyl 2-(3-bromo-5-cyano-2-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)4-8-2-7(5-13)3-10(12)9(8)6-14/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYCGFGEHZKKLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)C#N)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-cyano-2-formylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



